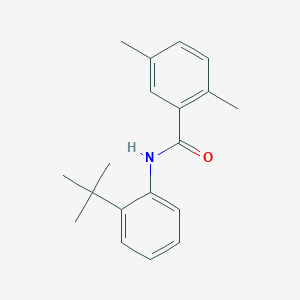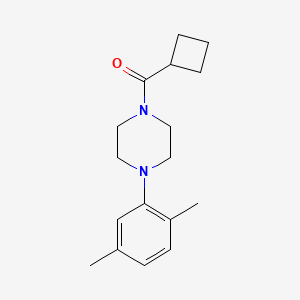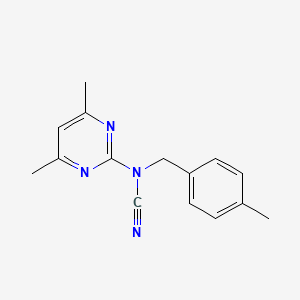
N-(2-tert-butylphenyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2,5-dimethylbenzamide, also known as Boc-protected 2,5-dimethyl-N-(2-tert-butylphenyl) aniline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of N-(2-tert-butylphenyl)-2,5-dimethylbenzamide is not fully understood. However, it has been hypothesized that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also interfere with various signaling pathways involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2,5-dimethylbenzamide has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been found to have a relatively long half-life, which may contribute to its efficacy as a potential drug candidate. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-tert-butylphenyl)-2,5-dimethylbenzamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its low toxicity and high selectivity towards cancer cells make it a promising candidate for further investigation as a potential drug candidate. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for research on N-(2-tert-butylphenyl)-2,5-dimethylbenzamide. One potential avenue is to further investigate its potential as a drug candidate for the treatment of various types of cancer. Additionally, it may be used as a building block in the synthesis of various organic molecules with potential applications in material science and organic synthesis. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-2,5-dimethylbenzamide involves the reaction between 2,5-dimethylaniline and 2-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. This method is relatively simple and yields a high-purity product.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-2,5-dimethylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity and is being investigated as a potential drug candidate for the treatment of various types of cancer. Additionally, it has been used as a building block in the synthesis of various organic molecules, including polymers and liquid crystals.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-10-11-14(2)15(12-13)18(21)20-17-9-7-6-8-16(17)19(3,4)5/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOYNGLSQXYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)


![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)


![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)
